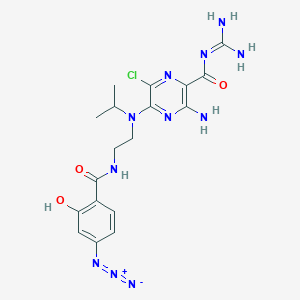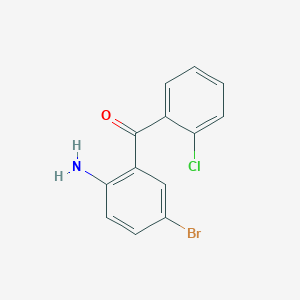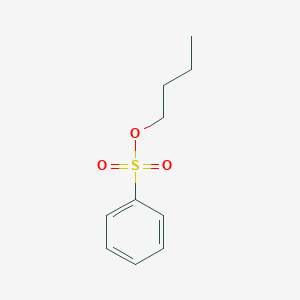
(3S,4S)-4-Benzyl-3-(3-methylpentanoyl)-oxazolidin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3S,4S)-4-Benzyl-3-(3-methylpentanoyl)-oxazolidin-2-one, also known as PZA, is a synthetic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. PZA is a member of the oxazolidinone family of compounds and has shown promise in the treatment of various diseases, including tuberculosis and cancer.
Wissenschaftliche Forschungsanwendungen
(3S,4S)-4-Benzyl-3-(3-methylpentanoyl)-oxazolidin-2-one has shown promise in the treatment of tuberculosis, a disease caused by the bacterium Mycobacterium tuberculosis. (3S,4S)-4-Benzyl-3-(3-methylpentanoyl)-oxazolidin-2-one has been shown to have a bactericidal effect on M. tuberculosis, making it a potential candidate for the development of new tuberculosis drugs. (3S,4S)-4-Benzyl-3-(3-methylpentanoyl)-oxazolidin-2-one has also been studied for its potential anticancer properties. Studies have shown that (3S,4S)-4-Benzyl-3-(3-methylpentanoyl)-oxazolidin-2-one inhibits the growth of cancer cells and induces apoptosis, making it a potential candidate for cancer therapy.
Wirkmechanismus
The exact mechanism of action of (3S,4S)-4-Benzyl-3-(3-methylpentanoyl)-oxazolidin-2-one is not fully understood. However, it is believed that (3S,4S)-4-Benzyl-3-(3-methylpentanoyl)-oxazolidin-2-one is activated by the enzyme pyrazinamidase, which is produced by M. tuberculosis. Once activated, (3S,4S)-4-Benzyl-3-(3-methylpentanoyl)-oxazolidin-2-one disrupts the membrane potential of M. tuberculosis, leading to cell death. (3S,4S)-4-Benzyl-3-(3-methylpentanoyl)-oxazolidin-2-one has also been shown to inhibit the synthesis of DNA and RNA, which may contribute to its bactericidal effect.
Biochemical and physiological effects:
(3S,4S)-4-Benzyl-3-(3-methylpentanoyl)-oxazolidin-2-one has been shown to have low toxicity in animal studies, making it a potentially safe drug for human use. (3S,4S)-4-Benzyl-3-(3-methylpentanoyl)-oxazolidin-2-one is metabolized in the liver and excreted in the urine. (3S,4S)-4-Benzyl-3-(3-methylpentanoyl)-oxazolidin-2-one has been shown to have a half-life of approximately 2 hours in humans.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of (3S,4S)-4-Benzyl-3-(3-methylpentanoyl)-oxazolidin-2-one is its low toxicity, making it a potentially safe drug for use in animal studies. However, one limitation of (3S,4S)-4-Benzyl-3-(3-methylpentanoyl)-oxazolidin-2-one is its limited solubility in water, which may make it difficult to administer in certain experimental settings.
Zukünftige Richtungen
There are several potential future directions for the research on (3S,4S)-4-Benzyl-3-(3-methylpentanoyl)-oxazolidin-2-one. One direction is the development of new tuberculosis drugs based on the structure of (3S,4S)-4-Benzyl-3-(3-methylpentanoyl)-oxazolidin-2-one. Another direction is the investigation of (3S,4S)-4-Benzyl-3-(3-methylpentanoyl)-oxazolidin-2-one as a potential cancer therapy. Additionally, the mechanism of action of (3S,4S)-4-Benzyl-3-(3-methylpentanoyl)-oxazolidin-2-one is not fully understood, and further research is needed to elucidate its exact mode of action.
Synthesemethoden
The synthesis of (3S,4S)-4-Benzyl-3-(3-methylpentanoyl)-oxazolidin-2-one involves the reaction of benzylamine with 3-methylpentanoyl chloride to form the corresponding amide. The amide is then cyclized with sodium hydride and methyl iodide to form the oxazolidinone ring. The resulting compound is (3S,4S)-4-Benzyl-3-(3-methylpentanoyl)-oxazolidin-2-one, also known as (3S,4S)-4-Benzyl-3-(3-methylpentanoyl)-oxazolidin-2-one.
Eigenschaften
IUPAC Name |
(4S)-4-benzyl-3-[(3S)-3-methylpentanoyl]-1,3-oxazolidin-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO3/c1-3-12(2)9-15(18)17-14(11-20-16(17)19)10-13-7-5-4-6-8-13/h4-8,12,14H,3,9-11H2,1-2H3/t12-,14-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRDPQMGISZMVOQ-JSGCOSHPSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)CC(=O)N1C(COC1=O)CC2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)CC(=O)N1[C@H](COC1=O)CC2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.34 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3S,4S)-4-Benzyl-3-(3-methylpentanoyl)-oxazolidin-2-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Methyl (2-chlorophenyl)[(3E)-3-(2-ethoxy-2-oxoethylidene)-4-hydroxypiperidin-1-yl]acetate](/img/structure/B138793.png)


![(S)-N-(4-Fluorophenyl)-1-[hydroxy[4-(phenylmethoxy)phenyl]methyl]-4-oxo-cyclohexanecarboxamide](/img/structure/B138802.png)
![3-Methylbenzo[d]isoxazol-6-amine](/img/structure/B138811.png)







